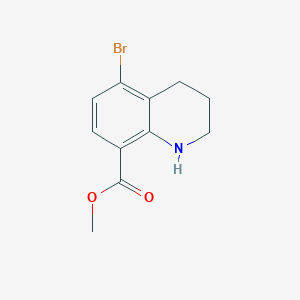

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 5th position and a methyl ester group at the 8th position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification. One common method is as follows:

Bromination: 1,2,3,4-tetrahydroquinoline is reacted with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 5th position.

Esterification: The brominated product is then reacted with methanol and a catalyst such as sulfuric acid to form the methyl ester at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position serves as a leaving group for palladium-catalyzed Suzuki coupling with arylboronic acids. This reaction replaces bromine with aryl substituents, forming substituted quinoline derivatives.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Aqueous K₂CO₃ (3 M)

-

Solvent : 1,4-dioxane

Typical Outcomes :

-

Product : Aryl-substituted quinoline derivatives (e.g., 5-aryl-8-methoxyquinoline).

-

Yield : Up to 85% for mono-substituted products, with lower yields for di-substituted analogs .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions :

Mechanism :

-

Protonation : Acidic hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Base-Catalyzed : Deprotonation of the ester oxygen initiates nucleophilic attack by hydroxide ions.

Applications :

-

Acid hydrolysis is critical for synthesizing carboxylic acid derivatives, which may act as intermediates in drug development .

Functionalization of the Tetrahydroquinoline Core

The partially saturated ring undergoes further derivatization through:

-

Alkylation : Reaction with alkyl halides or alkenes to introduce substituents at nitrogen or carbon positions .

-

Oxidation : Conversion to fully aromatic quinoline derivatives under oxidative conditions (e.g., using MnO₂ or O₂) .

-

Reductive Amination : Introduction of amino groups via catalytic hydrogenation or chiral catalysts .

Example :

Reduction of N-acylcarbamates with DIBAL-H followed by cyclization under BF₃·OEt₂ conditions yields THIQ derivatives .

Solvent Effects on Suzuki Coupling

| Solvent | Conversion (%) | Product Purity (%) |

|---|---|---|

| Toluene–H₂O | 85–89 | 75–81 |

| CH₂Cl₂–H₂O | 83 | 81 |

| AcOH–H₂O | 87 | 56 |

| H₂O-only | 31 | 29 |

This table highlights the optimal use of toluene–H₂O mixtures for efficient coupling .

Stability and Reactivity

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi:

- Bacterial Inhibition : The compound has shown potential against strains such as Staphylococcus aureus and Escherichia coli, indicating its utility as an antibacterial agent.

- Fungal Activity : It has also been evaluated for antifungal activity against Candida albicans, with promising results suggesting it could serve as a treatment for fungal infections in immunocompromised patients .

Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. It has been investigated for its effects on various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells. This suggests potential applications in cancer therapy .

Chemical Research Applications

This compound serves as a valuable intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the development of new compounds with enhanced biological activities:

- Synthesis of Derivatives : The compound can be modified through nucleophilic substitution reactions due to the presence of the bromine atom. This allows for the synthesis of a range of derivatives that may exhibit improved pharmacological properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the minimum inhibitory concentration (MIC) of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as an antifungal agent .

Case Study 2: Anticancer Activity

In a series of experiments focused on cancer cell lines, this compound demonstrated notable antiproliferative effects. The compound was found to induce apoptosis in HeLa cells through specific pathways associated with cell cycle regulation .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the ester group at the 8th position.

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Lacks the bromine atom at the 5th position.

1,2,3,4-Tetrahydroquinoline: Lacks both the bromine atom and the ester group.

Uniqueness

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.

Biological Activity

Methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (M5BTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

M5BTHQ is characterized by the following structural features:

- Molecular Formula : C10H10BrNO2

- Molecular Weight : 256.10 g/mol

- Functional Groups : A bromine atom at the 5-position and a carboxylate group at the 8-position enhance its reactivity and biological interactions.

Biological Activities

Research has indicated that M5BTHQ exhibits several noteworthy biological activities:

Antimicrobial Activity

M5BTHQ has shown potential as an antimicrobial agent. Studies suggest it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Notably:

- Cytotoxicity : M5BTHQ demonstrated selective cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

- Mechanism of Action : It may inhibit specific enzymes or pathways involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

Case Studies and Experimental Data

Several studies have explored the biological activity of M5BTHQ:

-

In Vitro Cytotoxicity :

- A study tested M5BTHQ against human cancer cell lines including HeLa (cervical cancer) and PC3 (prostate cancer). The results indicated significant cytotoxic effects, with selectivity over non-cancerous cells.

- The compound's activity was compared to doxorubicin, revealing a better selectivity index (SI) which suggests lower toxicity to normal cells .

-

Mechanistic Studies :

- Molecular docking studies revealed that M5BTHQ binds effectively to targets involved in cancer metabolism, indicating its potential as a therapeutic agent.

- The presence of the bromine atom enhances its binding affinity to certain proteins, which could be leveraged in drug design.

Comparative Analysis with Related Compounds

To contextualize the biological activity of M5BTHQ, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Yes | Yes | 8.3 (HeLa) |

| Methyl 7-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate | Yes | Moderate | 13.15 (PC3) |

| Doxorubicin | Yes | Yes | 31.37 (PC3) |

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

methyl 5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3 |

InChI Key |

KQNULQFYMSPDED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)CCCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.